lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
Description
Lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H7FLiNO2 and a molecular weight of 187.1 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a fluoropyridine moiety. It is identified by the CAS number 2648946-09-0 . The compound is used in various research applications due to its distinctive properties.
Properties
CAS No. |
2648946-09-0 |
|---|---|
Molecular Formula |
C9H7FLiNO2 |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with cyclopropane-1-carboxylic acid in the presence of lithium hydroxide. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product .
Chemical Reactions Analysis
Lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
Lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Lithium 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Lithium 1-(4-fluoropyridin-3-yl)cyclopropane-1-carboxylate: This compound has a similar structure but with the fluorine atom at a different position on the pyridine ring.
Lithium 1-(5-chloropyridin-3-yl)cyclopropane-1-carboxylate: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Lithium 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate:
This compound stands out due to its unique combination of a fluoropyridine moiety and a cyclopropane ring, which imparts distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
